molecular formula C15H10F3N5O3S2 B13045174 (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide

(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide

Cat. No.: B13045174
M. Wt: 429.4 g/mol
InChI Key: FCPISAKQTVOWOO-JJFYIABZSA-N
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Description

(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound that features a variety of functional groups, including a cyano group, a thiazole ring, a sulfonyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the cyano group via nucleophilic substitution.
  • Sulfonylation to attach the sulfonyl group.
  • Coupling with the trifluoromethoxyphenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyano group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its unique structure could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide: is unique due to its combination of functional groups. Similar compounds might include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10F3N5O3S2

Molecular Weight

429.4 g/mol

IUPAC Name

(1Z)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]ethanimidoyl cyanide

InChI

InChI=1S/C15H10F3N5O3S2/c1-9-13(7-20)14(23-27-9)28(24,25)8-11(6-19)22-21-10-2-4-12(5-3-10)26-15(16,17)18/h2-5,21H,8H2,1H3/b22-11-

InChI Key

FCPISAKQTVOWOO-JJFYIABZSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)C/C(=N\NC2=CC=C(C=C2)OC(F)(F)F)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=C(C=C2)OC(F)(F)F)C#N)C#N

Origin of Product

United States

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